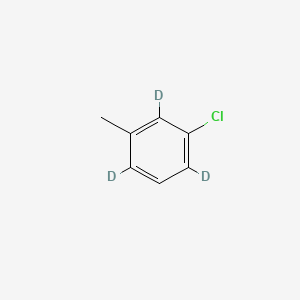

3-Chlorotoluene-2,4,6-d3

説明

3-Chlorotoluene-2,4,6-d3, also known as m-Chlorotoluene or 1-Chloro-3-methylbenzene, is a stable compound if stored under recommended conditions . It is often used in laboratory settings .

Synthesis Analysis

The synthesis of chlorotoluenes like 3-Chlorotoluene-2,4,6-d3 often involves the direct reaction of toluene with chlorine . A laboratory route to 2- and 4-chlorotoluene proceeds from 2- and 4-toluidines (i.e., 2- and 4-aminotoluene). These compounds are diazotized followed by treatment with cuprous chloride .Molecular Structure Analysis

The molecular formula of 3-Chlorotoluene-2,4,6-d3 is C7H7Cl . The average mass is 126.584 Da and the monoisotopic mass is 126.023628 Da .Chemical Reactions Analysis

Chlorotoluenes are aryl chlorides based on toluene in which at least one aromatic hydrogen atom is replaced with a chlorine atom . They are precursors to the corresponding benzyl chloride (ClC6H4CH2Cl), benzaldehyde (ClC6H4CHO), and benzoyl chloride (ClC6H4C(O)Cl) .Physical And Chemical Properties Analysis

3-Chlorotoluene-2,4,6-d3 is a colorless liquid . It has a density of approximately 1.072 g/ml . It is practically insoluble in water but soluble in non-polar solvents such as aromatic hydrocarbons .Safety and Hazards

3-Chlorotoluene-2,4,6-d3 is a flammable liquid and vapor . It may be harmful if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace .

特性

IUPAC Name |

2-chloro-1,3,5-trideuterio-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOUNOBYRMOXQQ-QGZYMEECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1C)[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorotoluene-2,4,6-d3 | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)

![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)